molecular formula C9H8F3N B8813246 2-Cyclopropyl-3-(trifluoromethyl)pyridine

2-Cyclopropyl-3-(trifluoromethyl)pyridine

Cat. No. B8813246
M. Wt: 187.16 g/mol
InChI Key: QVRMEHSGXZJHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C9H8F3N and its molecular weight is 187.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyclopropyl-3-(trifluoromethyl)pyridine

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

2-cyclopropyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-5-13-8(7)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

QVRMEHSGXZJHIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-3-trifluoromethylpyridine (5 g, 22.1 mmol), cyclopropyl boronic acid (2.09 g, 24.3 mmol), and tribasic potassium phosphate (14.1 g, 66.4 mmol) were suspended in a mixture of toluene (150 mL) and water (30 mL), with rapid stirring. The suspension was heated to 80° C., and the solvent de-gassed by direct bubbling of N2 gas through the suspension for 30 minutes. The reaction was then heated to 95° C., and tricyclohexyl phosphine (620 mg, 2.21 mmol) followed by palladium acetate (248 mg, 1.12 mmol) were added. The reaction was left to stir and heat at 95° C. for 6 hours. The reaction was cooled to room temperature, and filtered through a plug of Arbocel™, eluting with ethyl acetate. The solvent was removed to leave a dark yellow oil. TBME was added (300 mL), and the organic phase washed with 2M HCl solution (3×200 mL). The organics were discarded. TBME (300 mL) was added to the combined aqueous layers, and solid sodium bicarbonate was added until the aqueous layer reached pH 7. The organic layer was removed, and the aqueous layer was extracted with TBME (2×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 4:1 heptane:ethyl acetate, affording the title compound as a colourless oil (400 mg, 10%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
10%

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